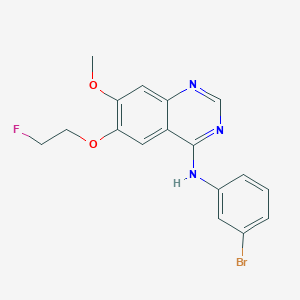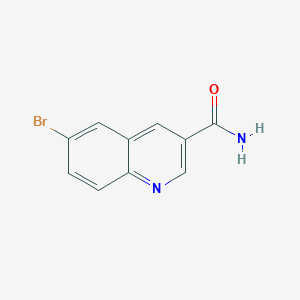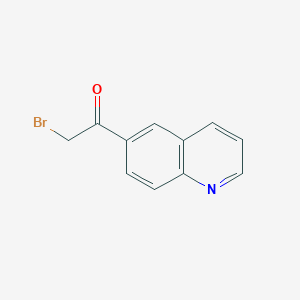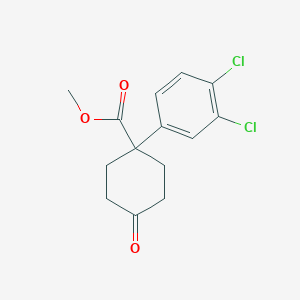![molecular formula C12H11F3O2 B1513353 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid CAS No. 151157-52-7](/img/structure/B1513353.png)
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
Vue d'ensemble
Description
“1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C12H11F3O2 . It has a molecular weight of 244.21 . This compound is a versatile material used in scientific research, particularly in the fields of pharmaceutical development, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11F3O2/c13-12(14,15)9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .
Applications De Recherche Scientifique
Structure and Conformation Studies
Studies on related cyclobutanecarboxylic acid derivatives have focused on determining their molecular structure and conformation through X-ray diffraction methods. These studies reveal insights into the puckered conformation of the cyclobutane ring and the impact of substituents on molecular geometry, which are crucial for understanding the chemical behavior and potential reactivity of similar compounds like 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (Reisner et al., 1983).
NMR Labeling for Membrane-Bound Peptides
Research has been conducted on designing monofluoro-substituted amino acids as conformationally restricted labels for solid-state 19F NMR distance measurements in membrane-bound peptides. These studies demonstrate the application of such compounds in enhancing the understanding of peptide structures in biological membranes (Tkachenko et al., 2014).
Synthesis for Positron Emission Tomography (PET) Tracers
Fluorine-18 labeled derivatives, closely related to the core structure of interest, have been synthesized for use as tumor-avid amino acids in positron emission tomography (PET) imaging. This application signifies the potential of similar compounds in medical diagnostics and imaging (Shoup & Goodman, 1999).
Synthesis and Polymerization Studies
Research into the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, which share structural similarities with the compound of interest, sheds light on the potential of these compounds in creating materials with unique thermal and optical properties. Such studies are vital for developing new materials with specific applications (Drujon et al., 1993).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOIJSLISHWFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857242 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151157-52-7 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;3-[5-chloro-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1513272.png)
![(2S)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1513287.png)


![8-Iodo-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1513307.png)
![3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]](/img/structure/B1513308.png)

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1513315.png)





![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1513329.png)